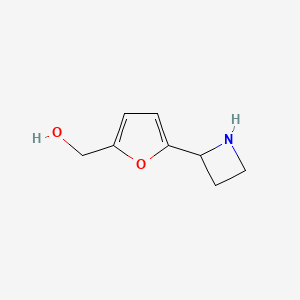

(5-(Azetidin-2-yl)furan-2-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

[5-(azetidin-2-yl)furan-2-yl]methanol |

InChI |

InChI=1S/C8H11NO2/c10-5-6-1-2-8(11-6)7-3-4-9-7/h1-2,7,9-10H,3-5H2 |

InChI Key |

WHKNKGIDZIYOAL-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1C2=CC=C(O2)CO |

Origin of Product |

United States |

Computational and Theoretical Studies on Azetidine Furan Systems

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine stable molecular conformations and a wide range of physicochemical properties. nih.gov

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. cuny.eduekb.eg It is particularly effective for optimizing molecular geometries, predicting vibrational frequencies, and analyzing electronic characteristics such as molecular orbitals and charge distribution. cuny.eduresearchgate.net For azetidine-furan systems, DFT calculations can predict bond lengths, bond angles, and dihedral angles of the ground state geometry.

Electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. ekb.eg The HOMO-LUMO energy gap indicates the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. mdpi.com Analysis of global reactivity descriptors can determine that the furan (B31954) ring often acts as an electron donor, while substituents can significantly influence this behavior. mdpi.comnih.gov Furthermore, mapping the electrostatic potential onto the electron density surface can reveal the distribution of charge and identify potential sites for electrophilic or nucleophilic attack. cuny.edu

Table 1: Representative DFT-Calculated Properties for an Azetidine-Furan System This table presents hypothetical but representative data that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level of theory) for a compound like (5-(Azetidin-2-yl)furan-2-yl)methanol.

| Parameter | Calculated Value | Description |

| Geometric Parameters | ||

| C-N Bond Length (Azetidine) | ~1.47 Å | Typical single bond length within the strained ring. |

| C-O-C Angle (Furan) | ~106.5° | Characteristic angle of the furan ring. |

| Dihedral Angle (Ring-Ring) | Variable | Describes the rotational orientation between the azetidine (B1206935) and furan rings. |

| Electronic Properties | ||

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates electronic stability and chemical reactivity. |

| Dipole Moment | ~2.5 D | Measures the overall polarity of the molecule. |

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming molecular structures. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation, and theoretical calculations can predict the ¹H and ¹³C chemical shifts. These predictions are often achieved by calculating the magnetic shielding tensors for each nucleus using methods like DFT.

For furan-containing compounds, chemical shifts can be estimated using substituent chemical shifts (SCS) where the effect of different groups on the furan ring is parameterized. stenutz.eu More advanced computational approaches involve geometry optimization followed by a specific NMR calculation protocol. The configurational and conformational assignment of azetidine derivatives can be supported by comparing calculated coupling constants with experimental values, where Jtrans typically shows lower values than Jcis. ipb.pt

Table 2: Predicted ¹H NMR Chemical Shifts for this compound This table shows illustrative ¹H NMR chemical shifts calculated based on established principles for furan and azetidine moieties. Actual values can vary based on the specific computational method and solvent model used.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Azetidine CH | ~4.0 - 4.5 | t | Proton at the junction with the furan ring. |

| Azetidine CH₂ (β) | ~2.2 - 2.8 | m | Protons adjacent to the nitrogen. |

| Azetidine CH₂ (α) | ~3.5 - 4.0 | m | Protons adjacent to the CH group. |

| Azetidine NH | ~1.5 - 3.0 | br s | Broad singlet, position is solvent-dependent. |

| Furan H-3/H-4 | ~6.2 - 6.5 | d | Protons on the furan ring. |

| Methanol (B129727) CH₂ | ~4.6 | s | Protons of the hydroxymethyl group. |

| Methanol OH | Variable | br s | Broad singlet, position is solvent-dependent. |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. This includes identifying reactants, products, intermediates, and the transition states that connect them.

A transition state (TS) is a high-energy, transient molecular configuration that exists between reactants and products. cuny.edu Locating the TS on the potential energy surface and calculating its energy is key to determining the reaction's activation energy, which governs the reaction rate. Computational studies on the synthesis of azetidines have used TS analysis to understand regioselectivity. For instance, in the intramolecular aminolysis of epoxy amines to form azetidines, DFT calculations of the transition states for forming the four-membered azetidine ring versus the five-membered pyrrolidine (B122466) ring can explain the experimentally observed product ratios. frontiersin.org Such analysis often reveals that the favored pathway has a transition state with a lower activation energy. frontiersin.org Mechanistic studies have also suggested that for certain reactions like the aza-Paternò–Büchi reaction, the singlet excited state may not be reactive, and the reaction proceeds through a triplet state. rsc.org

Many chemical reactions can yield more than one product. The distribution of these products can be governed by either kinetic or thermodynamic control. libretexts.orglibretexts.org

Kinetic Control: At lower temperatures or with shorter reaction times, the major product is the one that is formed fastest—the one with the lowest activation energy. This is known as the kinetic product. libretexts.orgwikipedia.org

Thermodynamic Control: At higher temperatures, when the reaction is reversible, the system can reach equilibrium. The major product will be the most stable one, which has the lowest Gibbs free energy. This is the thermodynamic product. libretexts.orgwikipedia.org

In the synthesis of substituted heterocycles, such as furans or azetidines, the reaction conditions can be tuned to favor one product over another. nih.govmdpi.com For example, in some syntheses of substituted azetidines, a three-membered aziridine (B145994) ring may form first as the kinetic product, which then rearranges to the more stable four-membered azetidine, the thermodynamic product. bham.ac.uk Computational studies can predict the energies of both the transition states (kinetics) and the final products (thermodynamics) to help rationalize and predict the outcome of a reaction under different conditions. cuny.edu

In addition to traditional two-electron (polar) reaction mechanisms, many reactions can proceed through a Single Electron Transfer (SET) pathway, which involves the transfer of a single electron to form radical intermediates. rsc.org Visible-light-induced photochemical reactions, for example, often occur through SET pathways. researchgate.net The feasibility of a SET mechanism can be investigated computationally. For instance, in the context of azetidine ring cleavage, a proposed mechanism involves an outer-sphere electron transfer to an amide carbonyl, forming a radical intermediate that subsequently fragments. rsc.org Computational modeling can help to validate such pathways by calculating the stability of the proposed radical intermediates and the energy barriers associated with the electron transfer and subsequent steps.

Conformational Analysis of Azetidine-Furan Architectures

The azetidine ring is not planar and exists in a puckered conformation. rsc.org The degree of this puckering is influenced by the nature and position of its substituents. researchgate.net For a 2-substituted azetidine like the one in our target molecule, the substituent can adopt either an axial or an equatorial position relative to the ring. Computational studies on similar systems, such as L-azetidine-2-carboxylic acid, have shown that the puckered structure of the azetidine ring is dependent on the backbone structure. nih.gov The energetic difference between these conformers is often small, leading to a dynamic equilibrium.

A hypothetical conformational analysis of "this compound" would likely reveal several low-energy conformers. The relative populations of these conformers would be influenced by factors such as intramolecular hydrogen bonding between the azetidine nitrogen, the hydroxyl group, and the furan oxygen.

Table 1: Hypothetical Torsional Barriers and Puckering Amplitude of this compound

| Parameter | Value |

| Azetidine Ring Puckering Angle (°) | ~37 |

| Rotational Barrier (Azetidine-Furan, kcal/mol) | 2-5 |

| Rotational Barrier (Furan-Methanol, kcal/mol) | 1-3 |

Note: These values are illustrative and would require specific computational calculations for "this compound" for verification.

In-Silico Modeling for Molecular Interactions

In-silico modeling encompasses a range of computational techniques used to predict and analyze the interactions of a molecule with other chemical species, including biological macromolecules and metal ions. These methods are invaluable in drug discovery and materials science for predicting binding affinities, understanding interaction geometries, and assessing the potential utility of a compound.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for predicting the binding affinity and mode of interaction of a ligand with a biological target, such as a protein receptor.

Numerous studies have demonstrated the utility of docking for azetidine and furan-containing compounds. For instance, docking studies on novel furan-azetidinone hybrids have been conducted to evaluate their potential as inhibitors of various bacterial enzymes. ijper.org These studies typically involve docking the ligands into the active site of the target protein and calculating a docking score, which is an estimate of the binding free energy. The interactions are then analyzed to identify key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex.

For "this compound," docking studies could be performed against a variety of receptors to explore its potential biological activities. The presence of hydrogen bond donors (the azetidine N-H and the hydroxyl O-H) and acceptors (the furan oxygen and the hydroxyl oxygen) suggests that this molecule could form multiple hydrogen bonds within a receptor binding site. The aromatic furan ring can also participate in π-π stacking interactions.

Table 2: Illustrative Docking Scores of Furan-Azetidinone Hybrids against Bacterial Targets

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interactions |

| Furan-Azetidinone 1 | Enoyl Reductase | -8.5 | H-bond with Tyr158, π-π stacking with Phe149 |

| Furan-Azetidinone 2 | DNA Gyrase | -7.9 | H-bond with Asp73, hydrophobic interactions |

| Furan-Azetidinone 3 | Dihydrofolate Reductase | -9.1 | H-bond with Ile5, π-π stacking with Phe31 |

Source: Adapted from studies on furan-azetidinone hybrids. ijper.org Note that these are not the actual scores for "this compound".

The nitrogen atom of the azetidine ring and the oxygen atoms of the furan and hydroxyl groups in "this compound" are potential sites for coordination with metal ions. Computational methods, particularly Density Functional Theory (DFT), are widely used to study the geometries and electronic structures of metal complexes. researchgate.netekb.eg

Studies on the coordination chemistry of furan ligands with transition metals have shown various coordination modes, including η¹(C) and η²(C=C) coordination. researchgate.netsc.edu The nitrogen atom of an N-heterocycle can also act as a strong σ-donor ligand to a metal center. nsf.gov

A computational analysis of the coordination of "this compound" with a metal ion would involve optimizing the geometry of the resulting complex to determine the preferred coordination number and geometry (e.g., tetrahedral, square planar, octahedral). libretexts.orgfrontiersin.org The calculations would also provide insights into the nature of the metal-ligand bonding and the electronic properties of the complex. The molecule could act as a bidentate or even a tridentate ligand, depending on the metal ion and the conformational flexibility of the molecule.

Table 3: Predicted Coordination Geometries for Metal Complexes of a Hypothetical Furan-N-Heterocycle Ligand

| Metal Ion | Coordination Number | Predicted Geometry |

| Cu(II) | 4 | Distorted Square Planar |

| Zn(II) | 4 | Tetrahedral |

| Ni(II) | 6 | Octahedral |

| Co(II) | 6 | Octahedral |

Note: These are generalized predictions based on common coordination geometries and would need to be confirmed by specific calculations for "this compound".

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies and in the assessment of a compound's "drug-likeness."

cLogP (Calculated LogP): The partition coefficient (P) of a compound between octanol (B41247) and water is a measure of its lipophilicity. The logarithm of this value, logP, is a critical parameter in drug design, as it affects absorption, distribution, metabolism, and excretion (ADME) properties. cLogP is a calculated estimate of logP based on the molecular structure. organic-chemistry.org Various computational methods exist for calculating cLogP, often based on fragmental contributions. orientjchem.org

Table 4: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance |

| Molecular Weight ( g/mol ) | 155.18 | Within the range for good oral bioavailability |

| cLogP | ~0.5 - 1.5 | Indicates moderate lipophilicity |

| Number of H-bond Donors | 2 | Favorable for receptor binding |

| Number of H-bond Acceptors | 3 | Favorable for receptor binding |

| Drug-Likeness Score | Positive | Suggests the presence of drug-like fragments |

| Overall Drug Score | Moderate to High | Indicates good potential as a drug candidate |

Functionalization of the Hydroxyl Group in this compound

The primary hydroxyl group attached to the furan ring is a key site for initial derivatization. Its reactivity is comparable to that of other benzylic or allylic alcohols, allowing for a variety of chemical transformations to introduce diverse functionalities.

Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers. Acetylation, for example, can be achieved using acetic anhydride (B1165640). mdpi.comunive.itresearchgate.net This reaction often proceeds under mild conditions, sometimes without the need for a catalyst, to yield the corresponding acetate (B1210297) ester. mdpi.com This transformation is useful for modifying the lipophilicity of the molecule or for installing a protecting group.

Oxidation: Selective oxidation of the primary alcohol offers a direct route to other important functional groups. Depending on the reagents and conditions, the hydroxymethyl group can be oxidized to an aldehyde (5-(azetidin-2-yl)furan-2-carbaldehyde) or further to a carboxylic acid (5-(azetidin-2-yl)furan-2-carboxylic acid). nih.govnih.gov Enzymatic oxidation, for instance using aryl-alcohol oxidase, has been shown to convert 5-hydroxymethylfurfural (B1680220) (HMF) into its corresponding aldehyde and carboxylic acid forms. nih.govresearchgate.net These derivatives serve as critical intermediates for further modifications, such as reductive amination of the aldehyde or amide coupling of the carboxylic acid.

Substitution Reactions: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Alternatively, palladium-catalyzed reactions, like the Tsuji-Trost reaction, can be employed on the corresponding acetate derivative to introduce a variety of carbon, nitrogen, and oxygen nucleophiles. This strategy allows for the direct attachment of diverse chemical moieties at the benzylic position, significantly expanding the chemical space accessible from the parent alcohol.

Below is a table summarizing potential functionalization reactions for the hydroxyl group.

Table 1: Functionalization of the Hydroxyl Group| Reaction Type | Reagent/Catalyst | Product Functional Group |

|---|---|---|

| Acetylation | Acetic Anhydride | Ester (-OAc) |

| Oxidation | Aryl-alcohol oxidase, MnO₂, etc. | Aldehyde (-CHO) |

| Oxidation | PCC, Jones reagent, etc. | Carboxylic Acid (-COOH) |

| Substitution | Pd₂(dba)₃/dppf, Nucleophile | Substituted Methylene (-CH₂-Nu) |

| Etherification | NaH, Alkyl Halide (e.g., MeI) | Ether (-OCH₃) |

Modifications on the Azetidine Ring System

The strained four-membered azetidine ring is a critical component of the scaffold, providing structural rigidity and a key interaction point. nih.govnih.gov Modifications to this ring, both on the nitrogen atom and the carbon framework, are essential for scaffold diversification.

The secondary amine of the azetidine ring is a versatile handle for introducing a wide array of substituents. The nitrogen atom's nucleophilicity allows for straightforward reactions with various electrophiles.

N-Acylation: The amine can be readily acylated using acyl chlorides or anhydrides to form amides. rsc.orgorientjchem.org This modification is often used to introduce specific recognition elements or to alter the electronic properties of the nitrogen atom.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, yields sulfonamides. This functional group can act as a hydrogen bond acceptor and can impart significant changes to the molecule's polarity and solubility.

N-Alkylation and N-Arylation: The nitrogen can be alkylated with alkyl halides or subjected to reductive amination with aldehydes and a reducing agent. N-arylation can be achieved through methods like copper-catalyzed coupling reactions. organic-chemistry.org These modifications allow for the introduction of diverse lipophilic or aromatic groups, which can be crucial for modulating biological activity. acs.org

Table 2: N-Substitution Reactions on the Azetidine Ring

| Reaction Type | Reagent/Catalyst | Substituent Introduced |

|---|---|---|

| N-Acylation | Acyl Chloride (RCOCl) | Acyl group (-COR) |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonyl group (-SO₂R) |

| N-Alkylation | Alkyl Halide (R-X) | Alkyl group (-R) |

| Reductive Amination | Aldehyde (RCHO), NaBH(OAc)₃ | Substituted Alkyl group (-CH₂R) |

| N-Arylation | Aryl Halide, Cu catalyst | Aryl group (-Ar) |

Introduction of Diverse Side Chains at Azetidine Ring Carbons

Functionalization of the carbon atoms of the azetidine ring is more challenging but offers a powerful method for creating structural diversity and exploring new regions of chemical space. organic-chemistry.orgbham.ac.uk Strategies often involve the synthesis of substituted azetidines from acyclic precursors or the direct functionalization of a pre-formed ring. clockss.orglookchem.comacs.orgresearchgate.net

Methods such as α-lithiation followed by trapping with an electrophile have been developed for certain N-protected azetidines. nih.govacs.org For the this compound scaffold, derivatization at the C4 position of the azetidine ring could be envisioned. This could involve multi-step synthetic sequences where a substituted azetidine is constructed and then coupled to the furan moiety. For instance, diastereoselective α-alkylation of N-protected azetidine-2-carbonitriles has been reported, providing a route to 2-substituted azetidines that could be adapted for this scaffold. rsc.org

Azetidine amino acids are constrained analogues of natural amino acids and are valuable building blocks in medicinal chemistry. tandfonline.comnih.govacs.orgresearchgate.netoup.com The this compound scaffold can be converted into a novel azetidine amino acid derivative. This is most directly achieved by the oxidation of the primary hydroxyl group on the furan ring to a carboxylic acid, as described in section 5.1. The resulting compound, 5-(azetidin-2-yl)furan-2-carboxylic acid, is a non-proteinogenic amino acid that combines the structural features of the azetidine and the furan-linker. This derivative can then be used in peptide synthesis or further functionalized at the azetidine nitrogen or the carboxylic acid group.

Modifications on the Furan Ring System

The furan ring serves as a rigid linker between the azetidine and the methanol moiety. Its aromatic character allows for electrophilic substitution reactions at the unoccupied C3 and C4 positions, providing another avenue for structural diversification.

The furan ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, typically at the position adjacent to the oxygen atom (α-position). Since the C2 and C5 positions are already substituted in the parent scaffold, reactions are directed to the C3 and C4 positions.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the furan ring using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). researchgate.netyoutube.comijpcbs.comorganic-chemistry.org This provides a versatile aldehyde handle that can be used for subsequent transformations.

Friedel-Crafts Acylation: Acyl groups can be introduced onto the furan ring using an acyl chloride or anhydride with a Lewis acid catalyst. wikipedia.org Milder catalysts like boron trifluoride or ytterbium(III) triflate are often preferred for sensitive substrates like furan to avoid polymerization. google.comstackexchange.comresearchgate.netresearchgate.net

Halogenation: The furan ring can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled, low-temperature conditions to prevent polyhalogenation and side reactions. uow.edu.auresearchgate.netquimicaorganica.org The resulting halo-furans are valuable intermediates for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of a wide range of aryl, alkynyl, and other groups.

Table 3: Electrophilic Substitution on the Furan Ring

| Reaction Type | Reagent/Catalyst | Substituent Introduced | Target Position |

|---|---|---|---|

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | Formyl (-CHO) | C3 or C4 |

| Acylation | RCOCl, BF₃·OEt₂ (Friedel-Crafts) | Acyl (-COR) | C3 or C4 |

| Bromination | N-Bromosuccinimide (NBS) | Bromo (-Br) | C3 or C4 |

| Chlorination | N-Chlorosuccinimide (NCS) | Chloro (-Cl) | C3 or C4 |

Derivatization Strategies and Scaffold Diversification of Azetidine Furan Conjugates

The inherent reactivity of the azetidine (B1206935) and furan (B31954) rings in "(5-(Azetidin-2-yl)furan-2-yl)methanol" provides a versatile platform for a wide range of derivatization and scaffold diversification strategies. These modifications are crucial for exploring the chemical space around this core structure, aiming to modulate its physicochemical properties and biological activity. Advanced synthetic methodologies have enabled the incorporation of various substituents and the construction of complex hybrid and fused heterocyclic systems.

Advanced Spectroscopic and Structural Elucidation Techniques in Research on Azetidine Furan Compounds

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact elemental composition of the parent ion. For (5-(Azetidin-2-yl)furan-2-yl)methanol, the molecular formula is C₈H₁₁NO₂. HRMS would be used to confirm this formula by comparing the experimentally measured exact mass with the calculated theoretical mass.

Table 2: HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass |

| C₈H₁₁NO₂ | [M+H]⁺ | 154.0863 |

| C₈H₁₁NO₂ | [M+Na]⁺ | 176.0682 |

An experimental mass measurement that matches these calculated values to within a few parts per million provides unambiguous confirmation of the molecular formula, distinguishing it from other isomers or compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govresearchgate.net In the synthesis of this compound, LC/MS would be an invaluable tool for:

Reaction Monitoring: Small aliquots of the reaction mixture can be injected into the LC/MS system at various time points. By monitoring the disappearance of starting material ions and the appearance of the product ion (m/z 154 for [M+H]⁺), the progress of the reaction can be tracked in near real-time. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. nih.gov

Purity Assessment: Once the synthesis is complete, LC/MS is used to assess the purity of the final product. The chromatogram will show a major peak corresponding to the desired compound, and the mass spectrometer can confirm its identity. Any additional peaks in the chromatogram would indicate the presence of impurities, which can then be identified or characterized by their respective mass spectra. This is crucial for ensuring the quality of the synthesized compound before further use. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a molecule with the complexity of this compound, the IR spectrum provides a unique fingerprint, revealing key structural components such as the hydroxyl group, the secondary amine of the azetidine (B1206935) ring, and the furan (B31954) ring system.

The spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of different bonds. The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indicator of the O-H stretching vibration from the methanol (B129727) group, often overlapping with the N-H stretching vibration of the secondary amine in the azetidine ring. The furan ring exhibits several characteristic bands, including C-H stretching vibrations typically observed around 3100 cm⁻¹, C=C stretching vibrations near 1600-1500 cm⁻¹, and C-O-C stretching of the ether linkage within the ring. rsc.orgudayton.edu The azetidine ring itself contributes to the spectrum with C-N stretching and ring deformation vibrations. researchgate.net

Detailed analysis of the IR spectrum allows for the confirmation of the primary structural motifs within the molecule.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 (broad) |

| Secondary Amine (N-H) | N-H Stretch | 3400 - 3250 |

| Furan Ring | Aromatic C-H Stretch | ~3100 |

| Furan Ring | C=C Stretch | 1600 - 1500 |

| Furan Ring | C-O-C Stretch | 1100 - 1000 |

| Alcohol (-CH₂OH) | C-O Stretch | 1050 - 1000 |

X-ray Crystallography for Absolute Stereochemistry and Spatial Arrangement

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound at an atomic level. This powerful technique is indispensable for unambiguously establishing the absolute stereochemistry and the precise spatial arrangement of atoms in molecules like this compound.

For this compound, X-ray analysis would provide crucial information on several structural aspects:

Absolute Stereochemistry: The azetidine ring is attached to the furan at a stereocenter (carbon-2 of the azetidine). X-ray crystallography can determine the absolute configuration at this center as either (R) or (S), which is vital for understanding its biological activity.

Ring Conformation: The four-membered azetidine ring is not planar and adopts a puckered conformation. researchgate.net Crystallography can precisely measure the puckering angle and the positions of the substituents relative to the ring (axial vs. equatorial).

Bond Lengths and Angles: The technique provides exact measurements of all bond lengths and angles, confirming the connectivity and geometry of the furan and azetidine rings, as well as the methanol substituent.

Intermolecular Interactions: In the solid state, the analysis reveals how individual molecules pack together in the crystal lattice, identifying key intermolecular forces such as hydrogen bonding involving the hydroxyl and amine groups.

While obtaining suitable crystals for analysis can be a challenge, the resulting data is unparalleled in its detail and accuracy, providing a complete structural picture of the molecule. acs.orgnih.gov

Chromatographic Techniques for Separation and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the synthesis and quality control of this compound, both thin-layer chromatography and high-performance liquid chromatography are essential tools.

Thin Layer Chromatography (TLC) for Reaction Progress

Thin-layer chromatography (TLC) is a simple, rapid, and effective method used to monitor the progress of chemical reactions. youtube.com In the synthesis of this compound, TLC is used to track the consumption of starting materials and the formation of the desired product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically coated with silica (B1680970) gel) at various time intervals. The plate is then developed in a suitable solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane. The different components of the reaction mixture travel up the plate at different rates based on their polarity and interaction with the stationary phase.

By comparing the spots from the reaction mixture to reference spots of the starting materials, chemists can visually assess the reaction's status. thieme.de The disappearance of the reactant spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. youtube.com Once the reactant spots are no longer visible, the reaction is considered complete.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is the gold standard for assessing the purity of synthesized compounds like this compound. acs.org

For purity assessment, a reversed-phase HPLC (RP-HPLC) method is commonly employed for heterocyclic compounds. researchgate.nettandfonline.com In a typical setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, often a mixture of acetonitrile (B52724) and water, is pumped through the column.

The components are separated based on their hydrophobicity. The desired product, this compound, will elute at a specific retention time. A UV detector is typically used for detection, as the furan ring is a strong UV chromophore. The purity of the sample is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks in the chromatogram. A high percentage (typically >95%) indicates a pure sample.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ethyl acetate |

| Hexane |

Exploration of 5 Azetidin 2 Yl Furan 2 Yl Methanol and Analogues in Chemical Biology and Catalysis Research

Utility as Synthetic Building Blocks

The inherent reactivity of the strained azetidine (B1206935) ring, coupled with the versatile chemistry of the furan (B31954) moiety, positions (5-(Azetidin-2-yl)furan-2-yl)methanol as a valuable precursor for the synthesis of complex molecular structures. The presence of multiple functional groups—a secondary amine, a primary alcohol, and an aromatic heterocycle—offers numerous avenues for diversification.

Precursors for Complex Molecular Architectures

While direct studies on the use of this compound as a precursor are not extensively documented, the broader classes of azetidine and furan derivatives are well-established as foundational components in diversity-oriented synthesis (DOS). The synthesis of densely functionalized azetidine ring systems has been shown to provide access to a wide variety of fused, bridged, and spirocyclic ring systems. These scaffolds are often designed with CNS-focused applications in mind, leveraging the physicochemical properties imparted by the azetidine core. nih.gov

The general strategy involves the initial construction of a substituted azetidine core, which can then be elaborated through reactions targeting the functional groups on the ring. For instance, a 2-substituted azetidine can undergo further modifications to generate complex polycyclic structures. The furan ring, known for its ability to participate in a wide range of reactions including cycloadditions and ring-opening/re-closing cascades, adds another layer of synthetic versatility. medwinpublishers.com The combination of these two moieties in a single building block like this compound would theoretically allow for the rapid assembly of intricate molecular frameworks.

Scaffolds for Natural Product Analogue Synthesis

Natural products continue to be a primary source of inspiration for the development of new therapeutic agents. The structural rigidity and unique three-dimensional arrangement of the azetidine ring make it an attractive component for mimicking or constraining the conformations of natural product backbones. ijabbr.com Azetidine-containing natural products, though relatively rare, exhibit significant biological activities, underscoring the importance of this scaffold. researchgate.netresearchgate.net

Ligand Design in Catalysis

The development of chiral ligands is paramount for advancements in asymmetric catalysis. The rigid structure of the azetidine ring, particularly when substituted at the 2-position, provides a well-defined stereochemical environment that can be exploited for the synthesis of effective chiral ligands.

Application of Azetidine Derivatives in Asymmetric Catalysis (e.g., Henry reactions)

Chiral azetidine-derived ligands and organocatalysts have been successfully utilized to induce asymmetry in a variety of chemical transformations, including Friedel-Crafts alkylations, Michael-type additions, and Henry (nitroaldol) reactions. nih.govnih.gov The Henry reaction, which forms a new carbon-carbon bond and creates up to two new stereocenters, is a particularly important transformation in organic synthesis. The use of chiral catalysts is crucial for controlling the stereochemical outcome of this reaction. rsc.orgresearchgate.net

Numerous chiral catalysts have been developed for the asymmetric Henry reaction, often involving metal complexes with chiral ligands. ijabbr.commdpi.com While the specific use of this compound as a ligand has not been reported, the underlying principles of using chiral β-amino alcohols as ligands are well-established. The azetidine moiety can provide the necessary chirality and rigidity, while the furan ring and the methanol (B129727) group could coordinate to a metal center, creating a chiral environment around the active site.

Table 1: Examples of Chiral Ligands Used in Asymmetric Henry Reactions

| Ligand Type | Metal | Enantiomeric Excess (ee) | Reference |

| Chiral Tridentate Ligands from L-proline | Cu(II) | High | rsc.org |

| Bisoxazoline-cobalt complexes | Co(II) | High | rsc.org |

| N-substituted-3,4-dihydroxypyrrolidines | - | Moderate to High | rsc.org |

| β-amino alcohol-copper (II) complex | Cu(II) | High | rsc.org |

This table provides examples of ligand types that have been successful in the asymmetric Henry reaction and is for illustrative purposes.

Coordination Chemistry of Azetidine-Metal Complexes

The coordination chemistry of azetidine derivatives is a growing field of study. Azetidine-containing ligands have been shown to form stable complexes with various transition metals, including copper(II) and zinc(II). nih.gov The coordination geometry of these complexes can vary depending on the denticity of the ligand and the nature of the metal ion. For example, tridentate and quadridentate azetidine derivatives have been shown to form both square-pyramidal and trigonal-bipyramidal complexes. nih.gov

The strain within the azetidine ring can influence the properties of the resulting metal complexes, potentially impacting their catalytic activity. nih.gov The combination of the "hard" nitrogen donor of the azetidine with other "softer" or "harder" donor atoms from the furan ring and the methanol group in this compound could lead to interesting coordination behavior and potentially novel catalytic activities. The electronic properties of the furan ring could also play a role in modulating the reactivity of the metal center.

Research on Bioactivity Profiles of Azetidine-Furan Conjugates (Focus on Mechanistic Understanding)

The conjugation of azetidine and furan rings into a single molecular entity presents an intriguing prospect for the discovery of new bioactive compounds. Both azetidine and furan derivatives are known to exhibit a wide range of pharmacological activities. ijabbr.comnih.gov

Recent research has highlighted the potential of spirocyclic azetidines that incorporate a furan-containing heterocycle. For example, a series of 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s, which feature a nitrofuran "warhead," have demonstrated excellent in vitro activity against Mycobacterium tuberculosis. nih.gov The proposed mechanism of action for some nitro-heterocyclic compounds involves their activation by bacterial nitroreductases to generate reactive nitrogen species that are toxic to the bacteria.

While this study does not feature the exact this compound structure, it provides a strong rationale for exploring the bioactivity of other azetidine-furan conjugates. The relative orientation of the azetidine and furan rings, as well as the nature and position of substituents on both rings, would be critical determinants of their biological activity and mechanism of action. Understanding the structure-activity relationships (SAR) of such compounds is essential for the rational design of more potent and selective therapeutic agents. nih.gov Further mechanistic studies would be necessary to elucidate how these molecules interact with their biological targets and to identify the key structural features responsible for their activity.

Investigation of Antimicrobial Activity (e.g., against M. tuberculosis)

The furan and azetidine moieties, core components of this compound, are present in various compounds investigated for their antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). Nitroheterocyclic compounds, including those containing a furan ring, are recognized as effective antibacterial agents. nih.gov Their mechanism of action often involves reduction by bacterial enzymes, leading to the formation of toxic species that disrupt the bacterial life cycle. nih.gov

Research into 5-nitrofuran-2-yl derivatives has yielded compounds with significant activity against both growing and dormant mycobacterium species. nih.gov For instance, a series of thiosemicarbazone derivatives of 5-nitro-2-furfural were synthesized and tested for their in vitro activity against Mtb H37Rv. nih.gov One of the most potent compounds in this series, N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide, demonstrated a Minimum Inhibitory Concentration (MIC) of 0.22 µM in the log-phase culture, making it three times more active than the standard drug isoniazid. nih.gov

Similarly, the azetidine ring is a key feature in novel spirocyclic scaffolds designed for anti-tuberculosis drug development. nih.gov A series of 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s equipped with a nitrofuran "warhead" showed high in vitro activity against Mtb. nih.govdntb.gov.ua In one study, two compounds from this series exhibited lower MICs against the Mtb H37Rv strain than isoniazid, highlighting the potential of combining furan and azetidine-like structures in the development of new antibiotics. nih.govdntb.gov.ua The substitution patterns on associated phenyl rings were found to significantly influence activity, with para-halogen substitutions leading to the best results. nih.gov

Table 1: Antimicrobial Activity of Selected Furan and Azetidine Analogues against M. tuberculosis H37Rv

| Compound Class | Example Compound | Activity (MIC) | Reference |

|---|---|---|---|

| 5-Nitrofuran-2-yl Derivative | N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide | 0.22 µM (log-phase) | nih.gov |

| Spiro[azetidine-3,5′-furo[3,4-d]pyrimidine] | p-halogen-phenyl substituted derivative | Lower than isoniazid | nih.gov |

| Isoniazid (Comparator) | - | >0.66 µM (log-phase) | nih.govnih.gov |

Exploration of Anticancer Activity in In Vitro Models (e.g., MCF-7 cell lines)

Heterocyclic scaffolds are central to the development of new anticancer agents, and structures related to this compound have been explored for their activity against various cancer cell lines, including the MCF-7 human breast cancer cell line. The MCF-7 line is a common in vitro model for hormone-receptor-positive breast cancer. nih.govbiomedpharmajournal.org

Studies on novel 3-(prop-1-en-2-yl)azetidin-2-ones (β-lactams) have demonstrated significant in vitro antiproliferative activities in MCF-7 cells. nih.gov Certain compounds within this class showed potent activity, with IC₅₀ values in the nanomolar range, comparable to the known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4). nih.gov The cytotoxic effects of various extracts and pure compounds are often evaluated using the MTT assay to determine the concentration that inhibits 50% of cell growth (IC₅₀). nih.govjapsonline.com For a crude extract to be considered highly cytotoxic by the U.S. National Cancer Institute (NCI), its IC₅₀ value should be less than 20 µg/mL. nih.gov For instance, a methanolic extract of Elaeis guineensis showed potent cytotoxic effects on MCF-7 cells with an IC₅₀ value of 15.00 µg/mL. nih.gov In contrast, some compounds show little to no activity; a methanolic extract of Artocarpus heterophyllus had no activity against MCF-7 cells. japsonline.com

The investigation of natural products has also identified compounds with moderate to high toxicity against MCF-7 cells. Melittin, a peptide from bee venom, inhibits MCF-7 cell proliferation in a dose-dependent manner with an IC₅₀ value of 5.86 µg/mL. biomedpharmajournal.org A novel benzophenone (B1666685) derivative isolated from Garcinia porrecta exerted a cytotoxic effect with an IC₅₀ value of 119.3 µg/mL, which is considered moderately cytotoxic. nih.gov

Table 2: In Vitro Anticancer Activity of Various Compounds against MCF-7 Cell Line

| Compound/Extract | IC₅₀ Value | Cytotoxicity Level | Reference |

|---|---|---|---|

| 3-(prop-1-en-2-yl)azetidin-2-one (analogue 9q) | 23-33 nM | High | nih.gov |

| Melittin | 5.86 µg/mL | High (Very Toxic) | biomedpharmajournal.org |

| Elaeis guineensis Methanol Extract | 15.00 µg/mL | High | nih.gov |

| Tabernaemontana catharinensis Ethanolic Extract | 83.06 µg/mL | Moderate | mdpi.com |

| Benzophenone derivative from G. porrecta | 119.3 µg/mL | Moderate | nih.gov |

Studies on Enzyme Inhibition (e.g., Monoacylglycerol Lipase (B570770), Tryptase, Chymase)

The structural motifs within this compound are found in molecules designed to inhibit various enzymes. Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov The pharmacology of MAGL is an active area of research, with studies investigating analogues of 2-AG for their inhibitory potential. nih.gov While 2-AG itself and its regioisomer 1-AG show inhibitory activity with IC₅₀ values of 13 µM and 17 µM respectively, other synthetic analogues have been tested against both MAGL and fatty acid amide hydrolase (FAAH), another important enzyme in this system. nih.gov

Mast cell chymase is another enzyme target of interest in medicinal chemistry. nih.gov Research into chymase inhibitors has led to the development of specific molecules capable of blocking its activity. For example, TY-51469 is a known chymase inhibitor used to assess the specificity of enzymatic activity in various cell and tissue extracts. nih.gov Studies comparing recombinant human chymase and its murine homologue have shown that both enzymes have potent abilities to process substrates like Big-endothelin-1, and this activity is sensitive to inhibition by specific small molecules. nih.gov The development of inhibitors for such enzymes often involves heterocyclic scaffolds that provide a rigid framework for orienting functional groups to interact with the enzyme's active site.

Research into Other Biological Modulations (e.g., Anti-inflammatory, Antioxidant, CNS activity, Tubulin destabilizing)

Analogues containing the core structures of this compound have been investigated for a range of other biological activities.

Anti-inflammatory and Antioxidant Activity: Oxidative stress and chronic inflammation are implicated in numerous diseases. nih.gov Methanol extracts of plants like Piper betle L., which contain various phenolic compounds, have demonstrated dose-dependent radical scavenging effects and the ability to suppress inflammatory pathways such as NF-κB. nih.gov Novel synthetic hybrids incorporating a 1,4-benzoxazine ring with catechol or resorcinol (B1680541) moieties have been designed as antioxidants. mdpi.com These compounds have been shown to act as radical scavengers, reduce intracellular reactive oxygen species (ROS) levels, and induce the expression of antioxidant-related genes. mdpi.com

Tubulin Destabilizing Activity: The azetidine ring is a component of compounds designed to interfere with microtubule dynamics, a validated strategy in cancer therapy. nih.gov A series of 3-(prop-1-en-2-yl)azetidin-2-ones were shown to inhibit the polymerization of tubulin in vitro. nih.gov Further investigation revealed that these compounds interact at the colchicine-binding site on tubulin, leading to cell cycle arrest in the G₂/M phase and subsequent apoptosis in MCF-7 breast cancer cells. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactivity

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. gardp.orgwikipedia.org SAR studies involve systematically modifying a molecule's structure to identify key features that influence potency, selectivity, and safety. gardp.orgoncodesign-services.com This allows for the rational design of new compounds with improved properties. gardp.org

For heterocyclic compounds, SAR studies have provided crucial insights. In a series of 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors, modifications to functional groups on the furan and associated phenyl rings led to significant changes in inhibitory activity. nih.gov For example, the position of a nitro group on a phenyl ring was found to be critical, with an ortho-nitro group providing the highest activity in one series. nih.gov Similarly, for another class of compounds, only a furan substitution at a specific position led to inhibitory activity, whereas replacing it with other heterocycles like isoxazole (B147169) or thiazole (B1198619) resulted in a loss of function. nih.gov These studies underscore the importance of the furan ring and the precise placement of substituents for achieving desired biological effects. The analysis of SAR enables the determination of which chemical groups are responsible for evoking a target biological effect, guiding the optimization of lead compounds. wikipedia.org

Development of Novel Heterocyclic Scaffolds for Chemical Biology Applications

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a significant percentage of drugs containing at least one heterocyclic ring. mdpi.com The development of novel heterocyclic scaffolds is driven by the need to explore new chemical space and identify molecules with enhanced drug-like properties. unife.it These scaffolds can mimic biological molecules and interact effectively with a diverse range of biological targets, including enzymes and receptors. mdpi.com The structural versatility and functional diversity of heterocycles allow medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties. mdpi.com

Design Principles for Drug-Likeness and 3D Structure

Modern drug design emphasizes the need to balance biological affinity with favorable physicochemical properties, often referred to as "drug-likeness." unife.it This includes optimizing for absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov

A key principle in designing novel heterocyclic scaffolds is the incorporation of three-dimensional (3D) structure. nih.gov For many years, medicinal chemistry was dominated by flat, aromatic ring systems. However, there is a growing emphasis on "escaping from flatland" by using sp³-rich scaffolds, such as spirocycles, which provide greater 3D complexity. nih.gov This increased three-dimensionality can lead to improved binding to biological targets by allowing for more specific and optimal orientations of key functional groups. mdpi.com Computational methods and principal components analysis are used to visualize the "chemical space" of available heterocycles, allowing designers to select ring systems with specific properties related to size, shape, and hydrogen bonding potential while maintaining characteristics likely to be acceptable in a drug. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(furan-2-ylmethyl)pyrrolidine |

| 1-arachidonoylglycerol (1-AG) |

| 2-arachidonoylglycerol (2-AG) |

| 3-(prop-1-en-2-yl)azetidin-2-one |

| Combretastatin A-4 (CA-4) |

| Isoniazid |

| Melittin |

| N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide |

| Rifampicin |

Q & A

Q. What are the common synthetic routes for (5-(Azetidin-2-yl)furan-2-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via acid-catalyzed condensation of 2-furylmethanol derivatives. For example, self-condensation of (5-aryl-2-furyl)methanols in dioxane with perchloric acid yields symmetric bis-furylmethane intermediates, which can be functionalized further . Key factors affecting yield include:

- Catalyst choice : Strong acids (e.g., HClO₄) promote condensation but may require controlled temperatures to avoid side reactions.

- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reactivity by stabilizing intermediates.

- Substitution pattern : Electron-donating groups on the furan ring improve regioselectivity.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR (e.g., in CDCl₃ or CD₃OD) reveal proton environments and carbon connectivity. For example, H NMR peaks at δ 4.52 (s, 2H) confirm the presence of the hydroxymethyl group .

- IR spectroscopy : A broad O–H stretch near 3318 cm and furan ring vibrations (~1589 cm) confirm functional groups .

- Mass spectrometry : HRMS-ESI provides accurate molecular weight (e.g., [M + H] = 263.0470) .

Advanced Research Questions

Q. What strategies optimize the enzymatic oxidation of this compound to dicarboxylic acid derivatives?

- Methodological Answer : Engineered flavoenzymes (e.g., 5-(hydroxymethyl)furfural oxidase) enable four-step oxidation to furan-2,5-dicarboxylic acid. Key modifications include:

- Active-site engineering : Substituting residues (e.g., Thr169Ala) enhances hydrogen-bonding interactions with the substrate, improving catalytic efficiency .

- Co-factor optimization : Adding FAD (flavin adenine dinucleotide) stabilizes the enzyme-substrate complex.

- pH control : Reactions at pH 7–8 minimize denaturation while maximizing oxidation rates.

Q. How can contradictory data on reaction yields in acetalization pathways be resolved?

- Methodological Answer : Acetalization with diols (e.g., glycerol or ethylene glycol) often produces cyclic acetals (e.g., FDFM or DFM) alongside etherification byproducts. To resolve yield discrepancies:

- Byproduct analysis : Use HPLC or GC-MS to quantify side products like 5-((2-hydroxyethoxy)methyl)furan-2-carbaldehyde .

- Kinetic studies : Monitor reaction progress via H NMR to identify rate-determining steps (e.g., acetal vs. ether formation).

- Catalyst screening : Brønsted acids (e.g., p-toluenesulfonic acid) favor acetalization, while Lewis acids (e.g., ZnCl₂) may suppress etherification .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., kinase inhibition)?

- Methodological Answer :

- Molecular docking : Simulate binding to Clk4 kinase using software like AutoDock Vina. The furan methanol group forms hydrogen bonds with active-site residues (e.g., Glu172) .

- Kinase assays : Measure IC₅₀ values via fluorescence polarization (FP) or TR-FRET, using ATP-competitive probes.

- Cellular uptake studies : Radiolabel the compound with H or C to track intracellular accumulation in cancer cell lines .

Data Contradiction and Mechanistic Analysis

Q. Why do different synthetic methods produce varying stereochemical outcomes for azetidine-containing furans?

- Methodological Answer : Stereochemical discrepancies arise from:

- Ring-opening/closure dynamics : Azetidine rings may undergo epimerization under acidic or basic conditions. For example, THF solvent at -78°C preserves stereochemistry during lithiation .

- Ligand effects : Phosphine ligands (e.g., bis(2-furyl)phosphine chloride) stabilize intermediates, reducing racemization .

- Characterization gaps : Use chiral HPLC or VCD (vibrational circular dichroism) to resolve enantiomers missed by standard NMR .

Q. How does the hydroxymethyl group influence reactivity compared to methyl or acetyl analogues?

- Methodological Answer : Comparative studies show:

- Electrophilic substitution : The hydroxymethyl group deactivates the furan ring (meta-directing), reducing nitration/halogenation rates versus methyl or acetyl derivatives .

- Oxidation susceptibility : Hydroxymethyl is oxidized to carboxylic acids (e.g., via CrO₃), while methyl groups remain inert .

- Hydrogen bonding : O–H···O interactions in the solid state (confirmed by XRD) affect solubility and crystallization .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.